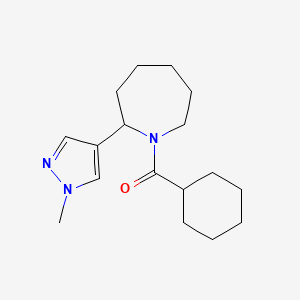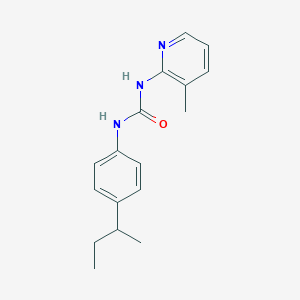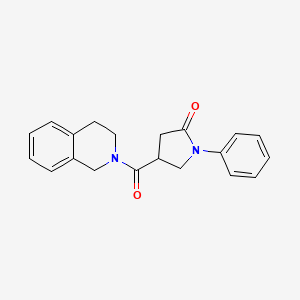
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane, also known as CX614, is a chemical compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. CX614 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane modulates the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which leads to an increase in synaptic transmission and long-term potentiation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its ability to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. However, one of the limitations of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its potential toxicity and lack of selectivity for AMPA receptors.
Direcciones Futuras
There are several future directions for the research on 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane. One direction is to develop more selective and less toxic ampakines that can modulate the activity of AMPA receptors with greater specificity. Another direction is to investigate the potential therapeutic applications of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane in other neurological disorders, such as traumatic brain injury and stroke. Finally, the development of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane derivatives with improved pharmacokinetic properties and brain penetration could lead to the development of new and effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane involves several steps, including the reaction of cyclohexanone with methyl hydrazine to form 1-methylcyclohexylhydrazine, which is then reacted with 4-bromopyrazole to form 1-methyl-1H-pyrazol-4-yl)cyclohexanamine. Finally, this compound is reacted with cyclohexanecarbonyl chloride to form 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane.
Aplicaciones Científicas De Investigación
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases.
Propiedades
IUPAC Name |
cyclohexyl-[2-(1-methylpyrazol-4-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19-13-15(12-18-19)16-10-6-3-7-11-20(16)17(21)14-8-4-2-5-9-14/h12-14,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZYGHKEKCWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)

![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
methanone](/img/structure/B5312836.png)